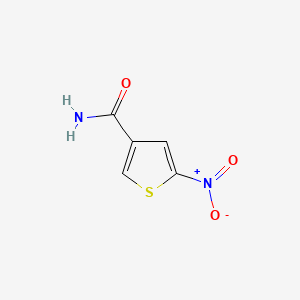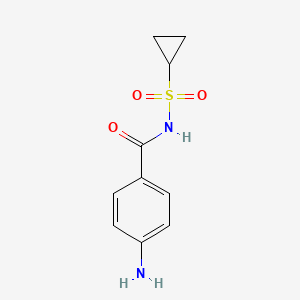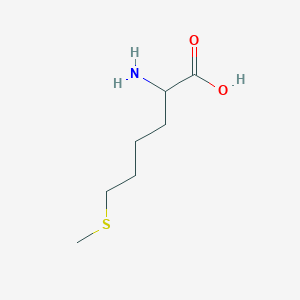
4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, ligands, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biologically active compounds with potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid include other thiophene derivatives, such as:
- 2-Phenylthiophene
- 3-Methylthiophene
- 2,5-Dibromothiophene
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it particularly valuable for certain applications, such as in the synthesis of specialized materials or the development of novel pharmaceuticals.
Properties
Molecular Formula |
C13H11ClO4S |
|---|---|
Molecular Weight |
298.74 g/mol |
IUPAC Name |
4-chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4S/c14-10-8-19-12(13(15)16)11(10)18-7-6-17-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
InChI Key |
UNUFHWYWMNCBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(SC=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)


![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)

![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)



![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)
